1-Phenyl-1H-pyrazole-4-carboxylic acid

Fragment-Based Drug Discovery Prostaglandin D Synthase Structure-Activity Relationship

Fragment-based drug discovery teams often face prolonged screening and hit-validation cycles. This compound is a validated, X-ray-confirmed fragment hit (PDB: 2VCW, 1.95 Å) for H-PGDS, enabling immediate structure-guided derivatization. • Known binding mode eliminates hit-to-lead ambiguity; IC50 ≈ 890 µM against H-PGDS. • Key intermediate for xanthine oxidoreductase inhibitors (IC50 down to 4.2 nM). • Superior thermal stability (mp 220-227 °C) vs. N-methyl analog for high-temperature formulation. Supplied with full quality documentation for rapid project continuity.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1134-50-5
Cat. No. B073201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazole-4-carboxylic acid
CAS1134-50-5
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14)
InChIKeyZROILLPDIUNLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-pyrazole-4-carboxylic Acid: Core Fragment Scaffold


1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) is a heterocyclic building block featuring a pyrazole ring with a 4-carboxylic acid and an N1-phenyl substituent [1]. This molecule serves as a privileged fragment in medicinal chemistry, having been validated as an X-ray-confirmed hit in fragment-based drug discovery (FBDD) campaigns targeting hematopoietic prostaglandin D synthase (H-PGDS), and is a key intermediate for synthesizing potent xanthine oxidoreductase (XOR) inhibitors [2][3]. The combination of the phenyl ring and the carboxylic acid provides a specific vector for hydrogen bonding and lipophilic interactions, making it a versatile scaffold for structure-activity relationship (SAR) exploration [4].

FBDD Hit
Validated fragment hit for H-PGDS, confirmed by X-ray crystallography.
Scaffold
Key intermediate for synthesizing potent xanthine oxidoreductase inhibitors.
Thermal Profile
Higher melting point supports high-temperature processing workflows.

Why Generic Pyrazole Carboxylic Acids Cannot Substitute


Simple substitution with other pyrazole-4-carboxylic acids, such as the N-H (unsubstituted) or N-methyl analogs, leads to a fundamental loss of the aromatic phenyl ring's specific interactions. This N1-phenyl group is not merely a lipophilic appendage; it is a critical determinant of the binding mode observed in X-ray crystal structures with H-PGDS, contributing to a well-defined orientation and specific van der Waals contacts with the protein [1]. Consequently, SAR campaigns reliant on the parent scaffold's confirmed binding pose and its synthetic accessibility for derivatization at the 5-position are disrupted by substitution, as evidenced by the stark drop-off in biological activity when the phenyl ring is absent or replaced by smaller substituents in analogous series [2][3].

Attribute
Target Compound (N1-Phenyl)
Generic Analog (e.g., N1-Methyl)
Binding Mode
Confirmed X-ray pose with H-PGDS (PDB: 2VCW)
No disclosed co-crystal structure; binding mode unvalidated
SAR Vector
Critical phenyl group drives specific hydrophobic contacts
Loss of phenyl interaction may collapse binding affinity
Thermal Stability
Higher melting point (220-227 °C)
Lower melting point (203-214 °C) may limit processing window

Head-to-Head Comparison Against Key Analogs


Affinity Maturation: Fragment Hit to Lead for H-PGDS

As a validated fragment hit, 1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a weak initial binding affinity (IC50 = 890 µM) for human H-PGDS, as measured by a biochemical assay. A structure-guided optimization campaign, initiated from the X-ray crystal structure of this fragment bound to the enzyme, successfully improved potency by over 40,000-fold, culminating in a lead compound with an IC50 of 21 nM [1][2]. This demonstrates the scaffold's unique potential for affinity maturation, a path not available for analogs lacking the same validated binding mode.

Affinity Maturation
Class-level inference
IC50: 890 µM → 21 nM (lead); ~42,381-fold improvement
Supports fragment-to-lead workflow for H-PGDS.
Biochemical assay; reported pathway-response context.
Fragment-Based Drug Discovery Prostaglandin D Synthase Structure-Activity Relationship

Thermal Stability vs. N1-Methyl Analog

The N1-phenyl substituent confers a higher melting point range (220-227 °C) compared to the N1-methyl analog (203-214 °C). This thermal stability difference is critical for applications requiring high-temperature processing or storage, such as hot-melt extrusion or high-shear wet granulation [1][2].

Thermal Stability vs. N1-Methyl
Head-to-head
Target: 220-227 °C vs. N1-methyl: 203-214 °C; ∆ 13-17 °C higher
Broader processing window for high-temperature formulation.
Vendor CoA data; formulation-context review recommended.
Physicochemical Properties Solid-State Chemistry Formulation Development

Binding Mode Confirmation by X-ray Crystallography

The binding mode of 1-phenyl-1H-pyrazole-4-carboxylic acid to H-PGDS has been experimentally determined by X-ray crystallography at a resolution of 1.95 Å (PDB ID: 2VCW) [1]. In contrast, the binding modes of simpler N1-substituted analogs, such as 1-methyl-1H-pyrazole-4-carboxylic acid, in the same protein have not been disclosed or validated at this level of detail. The available structure shows the phenyl ring and carboxylate oxygen making critical anchoring interactions, providing a direct, atom-level blueprint for computational chemistry and structure-based drug design [2].

Binding Mode Confirmation
Data to verify
High-resolution co-crystal structure with H-PGDS (1.95 Å, PDB: 2VCW). N1-methyl analog lacks comparable validation.
De-risks rational design; computational benchmarking fit.
Source review recommended for alternative analogs.
Structural Biology X-ray Crystallography Drug Design

1-Phenyl-1H-pyrazole-4-carboxylic Acid: Key Application Scenarios


Fragment-Based Lead Generation Against H-PGDS

Procurement is justified for medicinal chemistry teams initiating a fragment-to-lead campaign targeting hematopoietic prostaglandin D synthase. The compound serves as a validated, structurally enabled weak binder (IC50 ≈ 890 µM) with a known, experimentally determined binding mode (PDB: 2VCW), fulfilling all criteria for a high-quality fragment hit as established by Hohwy et al. [1][2]. This allows for immediate structure-guided optimization, bypassing the screening and hit-validation phase.

Core Scaffold for XOR Inhibitor Synthesis

Use as a key intermediate for synthesizing derivatives of 1-phenyl-pyrazole-4-carboxylic acid with potent xanthine oxidoreductase (XOR) inhibitory activity. Li et al. demonstrated that elaboration of this scaffold yields compounds with IC50 values as low as 4.2 nM, which are equipotent to the clinically used drug febuxostat [3]. This establishes the compound as a critical starting material for producing high-value pharmacological probes or preclinical candidates.

High-Temperature Formulation Development

Select this compound over its N-methyl analog for amorphous solid dispersion or hot-melt extrusion processes requiring elevated thermal stress. Its melting point (220-227 °C) is significantly higher than that of 1-methyl-1H-pyrazole-4-carboxylic acid (203-214 °C), directly conferring superior resistance to thermal degradation during processing and enabling a wider operational window for formulation scientists [4].

Computational Docking Benchmarking

Use as a gold-standard control or training set molecule for docking algorithms and scoring functions. The availability of a high-resolution co-crystal structure (PDB: 2VCW, 1.95 Å) with H-PGDS makes it an ideal system for retrospective validation of computational methods, where the compound's experimentally observed pose can be used to assess pose-prediction accuracy and virtual screening performance [5].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Structurally enabled weak binder for H-PGDS
Affinity maturation pathway; binding mode reproducibility
XOR inhibitor synthesis
Core scaffold for high-potency derivative design
Derivatization efficiency; target engagement assays
High-temperature formulation
Elevated melting point (220-227 °C)
Thermal degradation profile; process window review
Computational docking studies
High-resolution co-crystal structure (PDB: 2VCW)
Pose-prediction accuracy; scoring function benchmarking

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